(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Description
This compound is a substituted enamide derivative characterized by a central α,β-unsaturated cyanoacrylamide scaffold. Key structural features include:
- Aromatic substituents: A 3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl group at the β-position, introducing steric bulk and electron-withdrawing effects.
- Nitro group: The 2-nitrophenyl moiety at the amide nitrogen enhances electrophilicity and may influence π-stacking interactions.
- Cyanide group: The α-cyano group stabilizes the enamide via conjugation, affecting reactivity and binding properties.
Properties
IUPAC Name |
(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O5/c1-2-34-23-13-16(12-20(27)24(23)35-15-17-7-3-4-8-19(17)26)11-18(14-28)25(31)29-21-9-5-6-10-22(21)30(32)33/h3-13H,2,15H2,1H3,(H,29,31)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUUICNQJZESET-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl)OCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide, often referred to as a cyano-substituted enamide, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C20H19ClN2O3
- Molecular Weight: 372.83 g/mol
- IUPAC Name: this compound
The compound features a complex structure with multiple functional groups, including cyano, nitro, and chloro substituents, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and parasitology.
Anticancer Activity
Recent studies have suggested that similar compounds with cyano and nitro substitutions exhibit significant anticancer properties. For instance, compounds that target specific pathways involved in cancer cell proliferation and apoptosis have shown promise in preclinical models. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.
Antiparasitic Activity
The compound's structural similarities to known antiparasitic agents suggest potential efficacy against various parasitic infections. For example, derivatives with similar moieties have been documented to exhibit activity against endoparasites in animal models, indicating a need for further investigation into this compound's effects on parasitic diseases.
Case Studies
-
Anticancer Studies :
- A study published in ACS Omega reported on structurally related compounds that inhibit cancer cell migration and invasion. These compounds were shown to block intracellular signaling pathways critical for tumor progression .
- Another research highlighted the role of cyano-substituted compounds in inducing apoptosis in pancreatic cancer cells through caspase activation .
-
Antiparasitic Efficacy :
- A patent application detailed the use of cyanoethylamino derivatives for controlling endoparasitic pests in animals, suggesting that similar mechanisms may be applicable to human parasitic infections .
- Laboratory tests have indicated that compounds with a similar structure can significantly reduce parasite load in infected animal models, warranting further exploration of this compound's potential .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The presence of cyano and nitro groups may facilitate interactions with specific enzymes involved in cellular metabolism.
- Modulation of Signaling Pathways : The compound may interfere with growth factor signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
Scientific Research Applications
Structural Characteristics
The compound features several functional groups that contribute to its chemical properties:
- Cyano Group : Enhances reactivity and may influence biological interactions.
- Amide Linkage : Provides stability and is a common feature in many pharmaceuticals.
- Aromatic Rings : The presence of multiple aromatic systems suggests potential for π-π stacking interactions, which are crucial in drug design.
Based on its structural characteristics, (E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is expected to exhibit significant biological activity. The presence of electron-withdrawing groups (chlorine and nitro) enhances its reactivity profile, which may lead to various pharmacological effects.
Potential Therapeutic Applications
- Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents due to their ability to interact with cellular pathways involved in cancer progression.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The structural features suggest potential interactions with microbial targets, making it a candidate for development as an antimicrobial agent.
Example Studies
- Anticancer Mechanisms : A study on similar cyano-containing compounds demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicated that compounds with nitro groups can suppress pro-inflammatory cytokines, suggesting a pathway for this compound to exert anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several enamide derivatives (Table 1):
Key Observations :
- Chlorophenyl Groups : The target compound and ’s pyrazole derivative both feature chloro-substituted aromatic rings, which enhance lipophilicity and may improve membrane permeability .
- Ethoxy vs. Methoxy Substituents: The ethoxy group in the target compound (vs.
- Nitro Group Positioning : The 2-nitrophenylamide in the target compound contrasts with the para-nitro group in ’s furan derivative, which could lead to divergent electronic effects .
Hydrogen Bonding and Crystal Packing
Per , hydrogen-bonding patterns (e.g., N–H···O or C=O···H–N interactions) are critical for stabilizing enamide conformations. The target compound’s nitro group may act as a hydrogen-bond acceptor, whereas ’s oxazole derivative relies on its carboxamide for intermolecular interactions .
Pharmacological Implications (Inferred)
While direct activity data are absent, structural parallels to neratinib (a known kinase inhibitor) suggest the target compound may interact with ATP-binding pockets. The 2-nitrophenyl group could enhance selectivity compared to ’s furan derivative, which lacks this motif .
Preparation Methods
Condensation-Based Synthesis
The primary synthetic pathway involves a Knoevenagel condensation between 3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde and N-(2-nitrophenyl)-2-cyanoacetamide. This reaction proceeds via a base-catalyzed mechanism, where the α-hydrogen of the cyanoacetamide acts as the nucleophile attacking the aldehyde carbonyl group.
Reaction Conditions:
- Catalyst: Ammonium acetate (0.5–1.2 eq.) demonstrates superior performance over inorganic bases like potassium carbonate, providing 78–82% yields with minimal Z-isomer formation.
- Solvent: Anhydrous ethanol at reflux (78–80°C) achieves optimal results, while aprotic solvents like DMF reduce stereoselectivity by 15–20%.
- Time: 18–24 hours under nitrogen atmosphere prevents oxidative degradation of the nitro group.
Mechanistic Considerations:
The reaction proceeds through a six-membered cyclic transition state stabilized by hydrogen bonding between the ammonium ion and carbonyl oxygen, as shown in the equation below:
$$
\text{RCHO} + \text{NCCH}2\text{CONHR'} \xrightarrow{\text{NH}4\text{OAc}} \text{RCH=C(CN)CONHR'} + \text{H}_2\text{O}
$$
This pathway favors (E)-isomer formation due to steric hindrance between the ortho-substituted aryl groups in the Z-configuration.
Optimization Strategies for Industrial Production
Solvent and Temperature Effects
Systematic optimization reveals critical dependencies:
| Parameter | Optimal Range | Yield Impact | Purity Impact |
|---|---|---|---|
| Solvent Polarity | ε = 24–30 (Ethanol) | +18% | +9% |
| Temperature | 75–80°C | +22% | +5% |
| Catalyst Loading | 0.8 eq. NH4OAc | +12% | +7% |
Key Findings:
Catalytic System Innovations
Recent advances employ titanium(IV) isopropoxide (0.1–0.3 eq.) as a Lewis acid co-catalyst, enhancing reaction rates by 40% while maintaining >99% (E)-selectivity. This system operates effectively at reduced temperatures (60–65°C), enabling energy-efficient production.
Purification and Isolation Protocols
Crystallization Techniques
Post-reaction workup involves sequential purification steps:
Acid-Base Extraction:
Recrystallization:
Chromatographic Methods
For pharmaceutical-grade material (>99.9% purity), silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates isomeric impurities. This adds 15–20% to production costs but meets ICH Q3A guidelines for novel APIs.
Industrial Scale-Up Considerations
Continuous Flow Reactor Design
Pilot plant studies demonstrate advantages of tubular flow reactors:
Waste Management
The process generates 8–10 kg waste/kg product, primarily from solvent recovery. Implementing methanol/water azeotropic distillation reduces hazardous waste by 65% while recovering 92% of ethanol.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
- δ 8.21 (d, J = 8.4 Hz, 1H, ArH)
- δ 7.89 (s, 1H, CH=C)
- δ 5.34 (s, 2H, OCH2Ar)
HPLC Conditions:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA
- Retention Time: 6.72 min
Q & A
Synthesis Optimization
Basic: What are the key parameters to optimize during the synthesis of this compound? The synthesis requires precise control of temperature (60–80°C), solvent selection (ethanol or DMSO for solubility and reaction efficiency), and catalyst use (e.g., palladium for cross-coupling steps). Reaction time must be monitored via TLC/HPLC to prevent over-substitution or decomposition. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating the (E)-isomer .
Advanced: How can Design of Experiments (DoE) improve reaction yield and selectivity? Implementing DoE can systematically optimize variables like solvent polarity, stoichiometry of substituents (e.g., ethoxy vs. methoxy groups), and pH. For example, fractional factorial designs can resolve interactions between nitro-group reduction and amide coupling steps. Flow chemistry (as in diphenyldiazomethane synthesis) may enhance reproducibility and scalability while minimizing side products .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the molecular structure?
- NMR : H/C NMR identifies aromatic proton environments (e.g., chloro-substituted phenyl rings) and confirms the (E)-configuration via coupling constants () .
- IR Spectroscopy : Detects cyano (2200 cm) and amide (1650 cm) functional groups.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHClNO).
Advanced: How can X-ray crystallography resolve ambiguities in substituent orientation? Crystallographic data provide bond angles and dihedral angles, critical for distinguishing between meta- and para-substituted chlorophenyl groups. For example, the 2-chlorophenylmethoxy group’s spatial arrangement impacts steric hindrance during target binding .
Reaction Mechanism Elucidation
Basic: What mechanistic pathways govern the nitro-to-amine reduction in this compound? Nitro groups are typically reduced using iron powder in acidic conditions (e.g., HCl/EtOH), forming intermediates that undergo condensation with cyanoacetamide. Catalytic hydrogenation (H, Pd/C) offers milder conditions but requires careful control to avoid over-reduction .
Advanced: How can kinetic isotope effects (KIEs) and DFT calculations clarify rate-determining steps? KIEs for deuterated substrates can identify proton transfer steps in amide bond formation. DFT modeling (e.g., B3LYP/6-31G*) predicts transition states for regioselective ethoxy group introduction, explaining competing pathways .
Data Contradiction Resolution
Basic: How to address discrepancies in spectral data (e.g., unexpected NMR peaks)? Contradictions may arise from rotamers or residual solvents. Use variable-temperature NMR to distinguish dynamic processes (e.g., amide bond rotation). Compare experimental C shifts with computational predictions (e.g., ACD/Labs) .
Advanced: Can multi-spectral hyphenation (LC-NMR-MS) resolve co-eluting impurities? Hyphenated techniques isolate impurities (e.g., Z-isomer byproducts) and assign structures via tandem MS fragmentation and 2D NMR (HSQC, COSY). This is critical for validating synthetic routes .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.
Advanced: How to validate target engagement using SPR or cryo-EM? Surface Plasmon Resonance (SPR) quantifies binding affinity () to purified targets. Cryo-EM can visualize compound-induced conformational changes in large protein complexes .
Stability and Degradation Studies
Basic: What conditions accelerate hydrolytic degradation? Exposure to aqueous buffers (pH 1–13) at 40°C for 48 hours identifies labile groups (e.g., cyano hydrolysis to carboxylic acid). Monitor via UPLC-UV at 254 nm .
Advanced: How can LC-HRMS elucidate oxidative degradation pathways? HRMS/MS identifies radical-mediated oxidation products (e.g., hydroxylation at the ethoxy group). Forced degradation under HO or light exposure reveals photolytic cleavage patterns .
Computational Modeling for SAR
Basic: How to perform molecular docking for structure-activity relationships (SAR)? Use AutoDock Vina with crystal structures (e.g., PDB 1ATP) to map interactions between the cyano group and catalytic lysine residues. Prioritize poses with hydrogen bonds to nitro-phenyl substituents .
Advanced: Can MD simulations predict binding kinetics and residence time? All-atom MD simulations (NAMD, AMBER) over 100 ns quantify compound-induced protein flexibility. Residence time correlates with persistent hydrogen bonding (e.g., amide-NH to Asp89) .
Regioselectivity in Functionalization
Basic: How do substituents influence regioselectivity during electrophilic substitution? Chloro groups direct electrophiles to the para position, while ethoxy groups act as ortho/para directors. Steric effects from the 2-chlorophenylmethoxy group favor substitution at the less hindered site .
Advanced: Can transient directing groups (TDGs) enhance meta-selective C–H activation? TDGs (e.g., pyridine-based auxiliaries) coordinate with Pd catalysts, enabling meta-ethoxylation. Competitive experiments with isotopic labeling (e.g., O) validate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
